2-Cyclopropyl-4-(thiolan-3-yloxy)pyrimidine
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Overview
Description
2-Cyclopropyl-4-(thiolan-3-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a thiolan-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(thiolan-3-yloxy)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Thiolan-3-yloxy Group: The thiolan-3-yloxy group can be attached through a nucleophilic substitution reaction, where a thiol derivative reacts with a halogenated pyrimidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(thiolan-3-yloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogenated reagents, nucleophiles, electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-Cyclopropyl-4-(thiolan-3-yloxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study biological processes involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(thiolan-3-yloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and thiolan-3-yloxy groups can enhance binding affinity and specificity, leading to modulation of the target’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopropyl-4-(methoxy)pyrimidine: Similar structure but with a methoxy group instead of a thiolan-3-yloxy group.
2-Cyclopropyl-4-(ethoxy)pyrimidine: Similar structure but with an ethoxy group instead of a thiolan-3-yloxy group.
2-Cyclopropyl-4-(propoxy)pyrimidine: Similar structure but with a propoxy group instead of a thiolan-3-yloxy group.
Uniqueness
2-Cyclopropyl-4-(thiolan-3-yloxy)pyrimidine is unique due to the presence of the thiolan-3-yloxy group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
IUPAC Name |
2-cyclopropyl-4-(thiolan-3-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-2-8(1)11-12-5-3-10(13-11)14-9-4-6-15-7-9/h3,5,8-9H,1-2,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNWZHFAPRCQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)OC3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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